An In-depth Technical Guide to 3-Methyl-1-phenyl-2-phospholene 1-oxide (CAS 707-61-9)
An In-depth Technical Guide to 3-Methyl-1-phenyl-2-phospholene 1-oxide (CAS 707-61-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyl-1-phenyl-2-phospholene 1-oxide, designated by CAS number 707-61-9, is a versatile organophosphorus compound with significant applications in organic synthesis, catalysis, and materials science.[1][2] Its unique five-membered heterocyclic structure, containing a phosphorus atom, imparts distinct electronic and steric properties that are leveraged in a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.
Introduction
Organophosphorus chemistry is a cornerstone of modern synthetic and medicinal chemistry. Within this broad field, cyclic phosphine oxides, such as 3-Methyl-1-phenyl-2-phospholene 1-oxide, represent a class of compounds with significant potential. The phosphorus atom in the pentavalent oxidation state, combined with the stereochemical constraints of the phospholene ring, leads to a molecule that is both stable and reactive in predictable ways.[1][2] This compound serves as a crucial building block for phosphorus-containing ligands used in homogeneous catalysis, a reactant in the synthesis of novel heterocyclic systems, and a precursor for potentially bioactive molecules.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-1-phenyl-2-phospholene 1-oxide is presented in the table below.
| Property | Value | Source |
| CAS Number | 707-61-9 | [2][4] |
| Molecular Formula | C₁₁H₁₃OP | [2][5] |
| Molecular Weight | 192.19 g/mol | [5] |
| Appearance | White to yellow solid/crystals | [2][6] |
| Melting Point | 57-66 °C | [4] |
| Boiling Point | 150 °C at 0.15 mmHg | [6][7] |
| Refractive Index (n20/D) | 1.5707 | [6][7] |
| Solubility | Soluble in polar solvents | [6][7] |
| Purity | ≥ 95% (HPLC) | [8] |
Synthesis and Mechanistic Considerations
The primary and most established route for the synthesis of phospholene oxides is the McCormack cycloaddition reaction.[9][10] This reaction is a type of [4+2] cycloaddition, a class of pericyclic reactions that involve the concerted formation of a cyclic product from two unsaturated molecules.[11][12] In the case of 3-Methyl-1-phenyl-2-phospholene 1-oxide, the reaction proceeds between dichlorophenylphosphine and isoprene.
The mechanism involves the initial reaction of the diene (isoprene) with the phosphonous dihalide (dichlorophenylphosphine) to form a cyclic phosphonium salt intermediate.[9][13] This intermediate is then hydrolyzed to yield the corresponding phospholene oxide.[9][13] The reaction is typically allowed to proceed at room temperature over several days.[13] While the 3-phospholene oxide isomer is often formed initially, it can be isomerized to the more stable 2-phospholene oxide.[9]
Caption: Generalized workflow for the McCormack Cycloaddition.
Experimental Protocol: Synthesis via McCormack Cycloaddition[13]
-
Adduct Formation: In a suitable reaction vessel, combine dichlorophenylphosphine (1.00 mole), isoprene (3.0 moles), and a polymerization inhibitor (e.g., Ionol®). Allow the homogenous solution to stand at room temperature for 5-7 days. The formation of a white crystalline adduct, 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene, will be observed.
-
Isolation of Adduct: Crush the granular adduct, create a slurry with petroleum ether, and collect the solid by filtration on a sintered glass funnel. Wash the collected solid with petroleum ether, minimizing exposure to atmospheric moisture.
-
Hydrolysis: Add the adduct to ice water with stirring until it is completely dissolved.
-
Neutralization: Determine the total acid concentration by titrating an aliquot. Carefully neutralize the solution to a pH of approximately 6.5 by the slow addition of a sodium hydroxide solution, followed by a sodium bicarbonate solution, while maintaining the temperature below 25°C with an ice bath.
-
Extraction: Saturate the aqueous solution with sodium chloride and extract the product with multiple portions of chloroform.
-
Purification: Combine the chloroform extracts, dry over a suitable drying agent (e.g., calcium sulfate), filter, and concentrate the solution under reduced pressure. The crude product can be further purified by vacuum distillation to yield 3-methyl-1-phenyl-2-phospholene 1-oxide as a viscous liquid that solidifies upon standing.[13]
Spectroscopic Characterization
The structural elucidation of 3-Methyl-1-phenyl-2-phospholene 1-oxide is routinely accomplished using a combination of spectroscopic techniques.
| Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the phenyl group, the vinylic proton, the aliphatic protons of the phospholene ring, and the methyl group protons.[9][14] |
| ¹³C NMR | The carbon NMR spectrum provides distinct resonances for each carbon atom in the molecule, including the aromatic, vinylic, and aliphatic carbons.[5] |
| ³¹P NMR | The phosphorus-31 NMR spectrum is particularly diagnostic, showing a single resonance at a chemical shift characteristic of a pentavalent phosphorus atom in this cyclic environment.[5][9] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound and provides fragmentation patterns that are consistent with its structure.[5][15] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the P=O stretching vibration, C=C stretching of the alkene, and the aromatic C-H and C=C stretching vibrations.[16] |
Reactivity and Synthetic Utility
The reactivity of 3-Methyl-1-phenyl-2-phospholene 1-oxide is centered around the phosphine oxide functionality, the carbon-carbon double bond, and the protons on the carbons adjacent to the phosphorus atom.
Reactions at the Phosphorus Center
The P=O bond in phosphine oxides is highly polarized and can participate in hydrogen bonding.[17] While the deoxygenation of the phosphine oxide to the corresponding phosphine is a common transformation, it often requires strong reducing agents.
Reactions Involving the C=C Double Bond
The double bond in the phospholene ring can undergo various addition reactions, such as hydrogenation or halogenation. These reactions provide a pathway to saturated phospholane oxide derivatives and other functionalized analogs.[3]
Wittig-Type Reactions
While not a direct reaction of the phospholene oxide itself, it is a precursor to phosphonium ylides that are central to the Wittig reaction for the synthesis of alkenes.[18]
Caption: Key reactivity pathways of 3-Methyl-1-phenyl-2-phospholene 1-oxide.
Applications in Research and Development
3-Methyl-1-phenyl-2-phospholene 1-oxide is a valuable tool for researchers in both academic and industrial settings.
-
Catalysis: It serves as a precursor for the synthesis of phosphine ligands, which are widely used in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions.[1][6][19] The steric and electronic properties of the resulting phosphine can be tuned by modifying the phospholene backbone.[1]
-
Organic Synthesis: This compound is utilized as a reactant in the preparation of phospha-sugars, which are analogs of natural sugars where a phosphorus atom replaces the ring oxygen.[3][6][7] These novel heterocyclic compounds are of interest for their potential biological activities, including as anticancer agents.[6][7] It is also used as a catalyst for intramolecular aza-Wittig cyclization reactions and in polymerization reactions.[4][6]
-
Materials Science: The phospholene oxide moiety can be incorporated into polymers to enhance their thermal stability and mechanical properties.[2] It has also been explored in the development of organic light-emitting diodes (OLEDs).[2]
Conclusion
3-Methyl-1-phenyl-2-phospholene 1-oxide is a fundamentally important and synthetically versatile organophosphorus compound. Its accessibility through the robust McCormack cycloaddition and its diverse reactivity make it an invaluable building block in modern chemistry. For researchers and drug development professionals, a thorough understanding of its properties and chemical behavior is essential for harnessing its full potential in the design and synthesis of novel catalysts, materials, and therapeutic agents.
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ModerateTris(4-fluorophenyl)phosphine oxide
Higher than TPPO
Not Reported
